

Application Notes and Protocols for AT7519 Mesylate In Vitro Assays

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Compound of Interest		
Compound Name:	AT 7519 mesylate	
Cat. No.:	B1666107	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7519 mesylate is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), playing a crucial role in the regulation of the cell cycle and transcription. It has demonstrated anti-proliferative and pro-apoptotic activity in various cancer cell lines, making it a compound of significant interest in oncology research and drug development. These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of AT7519 mesylate.

Data Presentation

Table 1: Inhibitory Activity of AT7519 against Cyclin-Dependent Kinases (CDKs)



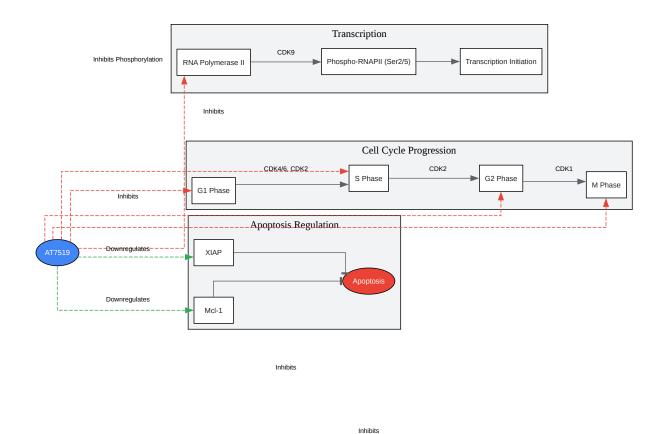
Kinase Target	IC50 (nM)	Assay Format
CDK1/cyclin B	210	Cell-free assay
CDK2/cyclin A	47	Cell-free assay
CDK2/cyclin E	100	Not Specified
CDK4/cyclin D1	100	Cell-free assay
CDK5/p25	13	Not Specified
CDK6/cyclin D3	170	Cell-free assay
CDK9/cyclin T1	<10	Cell-free assay

Table 2: Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (µM) at 48h
MM.1S	Multiple Myeloma	0.5
U266	Multiple Myeloma	0.5
RPMI 8226	Multiple Myeloma	1.0
OPM2	Multiple Myeloma	2.0
MM.1R	Multiple Myeloma (Dexamethasone-resistant)	>2.0
HCT116	Colon Carcinoma	0.082 (72h)
HT29	Colorectal Adenocarcinoma	Not Specified
MCF-7	Breast Adenocarcinoma	0.040 (72h)
A549	Lung Carcinoma	Not Specified
HL-60	Promyelocytic Leukemia	Not Specified

Signaling Pathways and Experimental Workflows

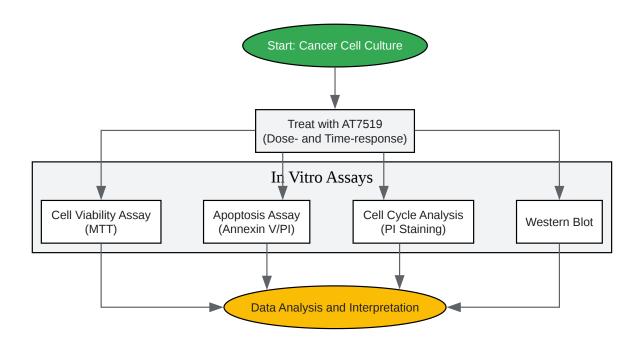




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Caption: AT7519 inhibits CDKs, leading to cell cycle arrest and apoptosis.





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Caption: General workflow for in vitro evaluation of AT7519.

Experimental Protocols Biochemical CDK Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of AT7519 against specific CDK/cyclin complexes. The example below is for a radiometric filter binding assay.

Materials:

- Purified recombinant CDK/cyclin complexes (e.g., CDK2/Cyclin A)
- Substrate (e.g., Histone H1)
- AT7519 mesylate
- [y-32P]ATP



- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Phosphocellulose filter plates
- Wash buffer (e.g., 0.75% phosphoric acid)
- Scintillation counter and cocktail

Procedure:

- Prepare serial dilutions of AT7519 in kinase reaction buffer.
- In a 96-well plate, add the kinase, substrate, and AT7519 dilutions.
- Initiate the kinase reaction by adding [y-32P]ATP.
- Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
- Stop the reaction by adding phosphoric acid.
- Transfer the reaction mixture to a phosphocellulose filter plate.
- Wash the filter plate multiple times with wash buffer to remove unincorporated [y-32P]ATP.
- Dry the filter plate and add scintillation cocktail to each well.
- Measure the radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each AT7519 concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. [1][2][3][4]

Materials:



- Cancer cell lines (e.g., MM.1S, HCT116)
- Complete cell culture medium
- AT7519 mesylate
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well plates
- Microplate reader

- Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2][3]
- Treat the cells with various concentrations of AT7519 and a vehicle control (e.g., DMSO).
- Incubate for the desired time periods (e.g., 24, 48, 72 hours).
- Add 10-20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[2]
- Carefully remove the medium and add 100-200 μL of solubilization solution to dissolve the formazan crystals.[2]
- Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.[2]
- Measure the absorbance at 570 nm using a microplate reader.[2]
- Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.



Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7][8]

Materials:

- Cancer cell lines
- Complete cell culture medium
- AT7519 mesylate
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

- Seed cells and treat with AT7519 as described for the cell viability assay.
- Harvest both adherent and floating cells and wash them with cold PBS.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[6]
- Add 5 μL of Annexin V-FITC and 5 μL of PI to 100 μL of the cell suspension.[6]
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
- Add 400 μL of 1X Binding Buffer to each tube.[6]
- Analyze the cells by flow cytometry within one hour.
- Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).



Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.[9][10][11][12][13][14]

Materials:

- Cancer cell lines
- · Complete cell culture medium
- AT7519 mesylate
- · Cold 70% ethanol
- PBS
- Propidium Iodide (PI) staining solution (containing PI and RNase A)
- Flow cytometer

- Seed cells and treat with AT7519 for the desired duration.
- Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol
 while vortexing.[9][11][12][13]
- Incubate the fixed cells for at least 30 minutes on ice or store at -20°C.[9][12][13]
- Wash the cells with PBS to remove the ethanol.[9][12][13]
- Resuspend the cell pellet in PI staining solution.[9][11][12]
- Incubate for 30 minutes at room temperature in the dark.[14]
- Analyze the DNA content by flow cytometry.



 Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins involved in cell cycle regulation and apoptosis following treatment with AT7519.

Materials:

- Cancer cell lines
- AT7519 mesylate
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-Rb, anti-Mcl-1, anti-cleaved PARP, anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

- Treat cells with AT7519, then harvest and lyse them in ice-cold lysis buffer.
- Determine the protein concentration of the lysates.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.



- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize to a loading control like β-actin.

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